sodium 2-(oxetan-3-yloxy)benzoate
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Overview
Description
Sodium 2-(oxetan-3-yloxy)benzoate: is an organic compound with the molecular formula C10H9NaO4. It is a sodium salt derivative of 2-(oxetan-3-yloxy)benzoic acid. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, attached to a benzoate group. The oxetane ring is known for its unique chemical properties and reactivity, making this compound an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(oxetan-3-yloxy)benzoate typically involves the following steps:
Formation of 2-(oxetan-3-yloxy)benzoic acid: This can be achieved through the reaction of 2-hydroxybenzoic acid (salicylic acid) with oxetane in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Conversion to Sodium Salt: The resulting 2-(oxetan-3-yloxy)benzoic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically obtained as a powder and is stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2-(oxetan-3-yloxy)benzoate can undergo oxidation reactions, particularly at the oxetane ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the ester linkage and the oxetane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include amides and thioesters.
Scientific Research Applications
Chemistry: Sodium 2-(oxetan-3-yloxy)benzoate is used as a building block in organic synthesis. Its unique structure allows for the formation of various derivatives through ring-opening and substitution reactions .
Biology and Medicine: The compound is studied for its potential biological activity. The oxetane ring is known to enhance the stability and bioavailability of pharmaceutical compounds, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for use in coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of sodium 2-(oxetan-3-yloxy)benzoate involves its interaction with molecular targets through its oxetane ring and benzoate group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzoate group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Sodium 2-(oxetan-3-yloxy)acetate: Similar structure but with an acetate group instead of a benzoate group.
Sodium 2-(oxetan-3-yloxy)propanoate: Similar structure but with a propanoate group instead of a benzoate group.
Uniqueness: Sodium 2-(oxetan-3-yloxy)benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical properties and reactivity compared to its acetate and propanoate analogs. The benzoate group enhances the compound’s stability and potential for biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2624126-24-3 |
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Molecular Formula |
C10H9NaO4 |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
sodium;2-(oxetan-3-yloxy)benzoate |
InChI |
InChI=1S/C10H10O4.Na/c11-10(12)8-3-1-2-4-9(8)14-7-5-13-6-7;/h1-4,7H,5-6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
MCLUHELKQGBKQY-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CO1)OC2=CC=CC=C2C(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
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